1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline
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Overview
Description
1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure combining a chloropyrimidine moiety, a piperidine ring, and an isoquinoline core
Preparation Methods
The synthesis of 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
Coupling Reactions: The chloropyrimidine and piperidine intermediates are coupled using nucleophilic substitution reactions, facilitated by bases such as potassium carbonate (K2CO3).
Isoquinoline Integration: The final step involves the incorporation of the isoquinoline core through condensation reactions, often using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like Pd/C can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the chloropyrimidine moiety are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is used in studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity. In the case of G-protein-coupled receptors (GPCRs), the compound can influence signal transduction pathways, leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}isoquinoline stands out due to its unique combination of structural elements:
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares the chloropyrimidine and piperidine moieties but differs in the presence of a pyridinone core.
2-aminopyrimidin-4(3H)-one derivatives: These compounds, while structurally related, lack the isoquinoline core, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its ability to combine these diverse structural elements, offering a versatile platform for various scientific and industrial applications.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-10-22-19(23-11-14)26-15-5-3-9-24(12-15)18(25)17-16-6-2-1-4-13(16)7-8-21-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESNDKJPCIWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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